molecular formula C7H9N3O2 B14788008 2-((5-Methylfuran-2-yl)methylene)hydrazinecarboxamide

2-((5-Methylfuran-2-yl)methylene)hydrazinecarboxamide

Cat. No.: B14788008
M. Wt: 167.17 g/mol
InChI Key: MSTHBAMBCYWTLJ-UHFFFAOYSA-N
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Description

2-((5-Methylfuran-2-yl)methylene)hydrazinecarboxamide is an organic compound that belongs to the class of hydrazones It features a furan ring substituted with a methyl group at the 5-position, and a hydrazinecarboxamide moiety attached via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-Methylfuran-2-yl)methylene)hydrazinecarboxamide typically involves the reaction of 5-methylfurfural with hydrazinecarboxamide. The reaction is carried out in an alcohol solvent, such as ethanol, under reflux conditions. The general reaction scheme is as follows:

  • Dissolve 5-methylfurfural in ethanol.
  • Add hydrazinecarboxamide to the solution.
  • Heat the mixture under reflux for several hours.
  • Cool the reaction mixture and filter the precipitated product.
  • Purify the product by recrystallization from ethanol.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-((5-Methylfuran-2-yl)methylene)hydrazinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The hydrazone moiety can be reduced to form corresponding hydrazine derivatives.

    Substitution: The methylene bridge can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted hydrazones depending on the nucleophile used.

Scientific Research Applications

2-((5-Methylfuran-2-yl)methylene)hydrazinecarboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules, including heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its bioactive properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-((5-Methylfuran-2-yl)methylene)hydrazinecarboxamide involves its interaction with biological targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    2-((5-Nitrofuran-2-yl)methylene)hydrazinecarboxamide: Similar structure but with a nitro group instead of a methyl group.

    2-((5-Methylfuran-2-yl)methylene)hydrazinecarboxamide derivatives: Various derivatives with different substituents on the furan ring or hydrazone moiety.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group on the furan ring can influence the compound’s reactivity and interaction with biological targets, making it a valuable scaffold for drug discovery and materials science.

Properties

IUPAC Name

[(5-methylfuran-2-yl)methylideneamino]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c1-5-2-3-6(12-5)4-9-10-7(8)11/h2-4H,1H3,(H3,8,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSTHBAMBCYWTLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=NNC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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